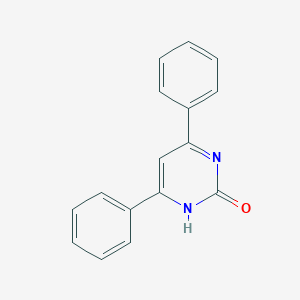

4,6-Diphenylpyrimidin-2-ol

Description

BenchChem offers high-quality 4,6-Diphenylpyrimidin-2-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4,6-Diphenylpyrimidin-2-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4,6-diphenyl-1H-pyrimidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N2O/c19-16-17-14(12-7-3-1-4-8-12)11-15(18-16)13-9-5-2-6-10-13/h1-11H,(H,17,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVTASVIOKKMCLW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=NC(=O)N2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80347208 | |

| Record name | 4,6-diphenylpyrimidin-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80347208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4120-05-2 | |

| Record name | 4,6-diphenylpyrimidin-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80347208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction to 4,6-Diphenylpyrimidin-2-ol

An In-depth Technical Guide to 4,6-Diphenylpyrimidin-2-ol

Abstract

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. Within this class, the 4,6-diarylpyrimidine series has emerged as a privileged structure for kinase inhibition. This technical guide focuses on 4,6-Diphenylpyrimidin-2-ol, a key member of this series. It exists in tautomeric equilibrium with its pyrimidinone form, 4,6-diphenyl-1H-pyrimidin-2-one. While much of the contemporary research has focused on its 2-amino analogues, the 4,6-diphenylpyrimidine core is most notably recognized for its potent inhibition of Aurora Kinase A (AURKA), a critical regulator of mitosis and a validated target in oncology. This document provides a comprehensive overview of the synthesis, physicochemical properties, and biological significance of the 4,6-diphenylpyrimidine scaffold, with a primary focus on its role as an AURKA inhibitor. It details relevant signaling pathways, experimental protocols, and quantitative biological data derived from seminal studies on its close analogues, offering a valuable resource for researchers in drug discovery and development.

4,6-Diphenylpyrimidin-2-ol is a heterocyclic aromatic organic compound featuring a central pyrimidine ring substituted with phenyl groups at positions 4 and 6, and a hydroxyl group at position 2. This structure is of significant interest to medicinal chemists due to its rigid, planar geometry and the potential for diverse functionalization, making it an ideal scaffold for targeting ATP-binding sites in kinases.

The compound exhibits keto-enol tautomerism, coexisting with its more stable keto form, 4,6-diphenyl-1H-pyrimidin-2-one. This characteristic is crucial for its interaction with biological targets, influencing its hydrogen bonding capabilities. While direct studies on 4,6-Diphenylpyrimidin-2-ol are limited, extensive research on its 2-amino derivatives has established the 4,6-diphenylpyrimidine core as a potent inhibitor of several key kinases involved in cell cycle regulation and proliferation, most notably Aurora Kinase A.[1][2]

Physicochemical and Structural Properties

| Property | Value (4,6-Diphenylpyrimidin-2-ol) | Value (4,6-Diphenylpyrimidin-2-amine) | Reference(s) |

| Molecular Formula | C₁₆H₁₂N₂O | C₁₆H₁₃N₃ | N/A |

| Molecular Weight | 248.28 g/mol | 247.30 g/mol | N/A |

| Appearance | Solid | Solid | [3] |

| Melting Point | Not Reported | 132.0 to 136.0 °C | [3] |

| CAS Number | 5661-83-6 | 40230-24-8 | [3] |

Synthesis and Characterization

The most common and efficient route to synthesizing the 4,6-diphenylpyrimidine core involves the cyclocondensation of 1,3-diphenylprop-2-en-1-one (chalcone) with a suitable binucleophile. For 4,6-Diphenylpyrimidin-2-ol, urea is the reagent of choice.

General Synthetic Scheme

The reaction proceeds via a base-catalyzed Claisen-Schmidt condensation to form the chalcone precursor, followed by a cyclocondensation reaction with urea.

Experimental Protocol: Synthesis

The following protocol is a representative method adapted from procedures for synthesizing analogous 4,6-diarylpyrimidin-2-ols and 2-amines.[4][5]

Part A: Synthesis of 1,3-Diphenylprop-2-en-1-one (Chalcone)

-

Dissolve equimolar quantities of benzaldehyde (0.01 mol) and acetophenone (0.01 mol) in absolute ethanol.

-

Cool the mixture in an ice bath to 0-2 °C.

-

Add 40% aqueous NaOH solution dropwise with constant stirring, maintaining the low temperature.

-

Continue stirring for 3-4 hours.

-

Pour the reaction mixture into crushed ice to precipitate the product.

-

Filter the resulting solid, wash with cold water, and recrystallize from ethanol to yield pure chalcone.

Part B: Synthesis of 4,6-Diphenylpyrimidin-2-ol

-

Reflux a mixture of the synthesized chalcone (0.01 mol) and urea (0.015 mol) in the presence of a basic catalyst (e.g., potassium hydroxide) in an alcoholic solvent (e.g., ethanol) for 6-8 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Pour the mixture into cold water or an ice bath to precipitate the crude product.

-

Filter the solid, wash thoroughly with water, and dry.

-

Purify the crude product by recrystallization from a suitable solvent like ethanol or methanol.

Characterization

The structure of the synthesized compound would be confirmed using standard spectroscopic methods. Expected signals for related structures include:[5]

-

¹H-NMR: Aromatic protons in the range of δ 7.0-8.5 ppm, a pyrimidine C5-H proton as a singlet, and a broad singlet for the -OH or N-H proton.

-

¹³C-NMR: Signals corresponding to the aromatic carbons and the distinct carbons of the pyrimidine ring.

-

IR (KBr, cm⁻¹): Characteristic peaks for O-H stretching, C=N stretching, C=C aromatic stretching, and C-H aromatic bending.

-

Mass Spectrometry (MS): A molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight.

Biological Activity and Therapeutic Potential

The primary therapeutic potential of the 4,6-diphenylpyrimidine scaffold lies in its ability to inhibit Aurora Kinase A, a protein frequently overexpressed in human cancers.

Primary Mechanism of Action: Aurora Kinase A Inhibition

Aurora Kinase A (AURKA) is a serine/threonine kinase that plays a crucial role in mitotic progression, including centrosome maturation, spindle assembly, and cytokinesis.[6] Its overexpression is linked to tumorigenesis and genomic instability.[7] 4,6-diphenylpyrimidine derivatives function as ATP-competitive inhibitors, binding to the active site of AURKA and preventing the phosphorylation of its downstream substrates. This inhibition disrupts the mitotic process, leading to cell cycle arrest and ultimately, apoptosis.[1][2]

Signaling Pathway of AURKA Inhibition

Inhibition of AURKA by a 4,6-diphenylpyrimidine derivative initiates a cascade of events that culminates in apoptotic cell death. The inhibitor blocks the kinase activity of AURKA, preventing it from phosphorylating key cell cycle regulators. This leads to an accumulation of cells in the G2/M phase of the cell cycle.[1] Prolonged mitotic arrest activates the intrinsic apoptotic pathway, characterized by the cleavage and activation of executioner caspases like caspase-3 and caspase-7, and the cleavage of poly(ADP-ribose) polymerase (PARP).[1][2]

Quantitative Biological Data

While specific inhibitory data for 4,6-Diphenylpyrimidin-2-ol is not widely published, extensive studies on its 2-amino derivatives demonstrate potent activity. These compounds serve as a strong benchmark for the potential efficacy of the core scaffold.

| Compound ID (Analogue) | Target Kinase | IC₅₀ (nM) | Target Cell Line | GI₅₀ (nM) | Reference(s) |

| Derivative 12 ¹ | AURKA | Selective | HCT116 (Colon) | ~1,000 | [1][2] |

| CYC116 ² | AURKA | 44 | A549 (Lung) | 34 - 1370 | [8] |

| CYC116 ² | AURKB | 19 | (Multiple) | N/A | [8] |

| AT9283 ³ | AURKA | 3 | HCT116 (Colon) | N/A | [8] |

| AT9283 ³ | AURKB | 3 | (Multiple) | N/A | [8] |

| ¹ 2-(2-Amino-6-(2,4-dimethoxyphenyl)pyrimidin-4-yl)phenol | |||||

| ² 4-methyl-5-(2-(4-morpholinophenylamino)pyrimidin-4-yl)thiazol-2-amine | |||||

| ³ A multi-kinase inhibitor with a different core but targeting Aurora kinases. |

Key Experimental Protocols

This section provides methodologies for the synthesis and biological evaluation of 4,6-Diphenylpyrimidin-2-ol and its derivatives.

In Vitro Aurora Kinase A Inhibition Assay

This protocol outlines a typical procedure to determine the IC₅₀ value of a test compound against AURKA.

Methodology:

-

Add recombinant human Aurora Kinase A enzyme to a 96-well plate containing kinase buffer.

-

Add serially diluted test compound (e.g., 4,6-Diphenylpyrimidin-2-ol) to the wells and pre-incubate for 15-20 minutes at room temperature to allow for binding.

-

Initiate the kinase reaction by adding a mixture of ATP and a suitable substrate (e.g., a biotinylated peptide).

-

Incubate the plate at 30°C for 1 hour.

-

Stop the reaction and measure the amount of ADP produced using a commercial detection kit (e.g., ADP-Glo™ Kinase Assay).

-

The luminescent signal is inversely proportional to the kinase activity.

-

Calculate the percent inhibition at each compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Cell Viability (MTT) Assay

Methodology:

-

Seed cancer cells (e.g., HCT116, MCF-7) in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound for 48-72 hours.

-

Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours.

-

Viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilize the formazan crystals with a solubilizing agent (e.g., DMSO).

-

Measure the absorbance at ~570 nm using a plate reader.

-

Calculate the percentage of cell viability relative to untreated controls to determine the GI₅₀ (concentration for 50% growth inhibition).

Western Blot for Phospho-AURKA

Methodology:

-

Treat cells with the test compound for a specified time (e.g., 24 hours).

-

Lyse the cells to extract total protein.

-

Determine protein concentration using a BCA or Bradford assay.

-

Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and probe with a primary antibody specific for phosphorylated AURKA (at Thr288).

-

Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Re-probe the membrane with an antibody for total AURKA and a loading control (e.g., β-actin) to confirm target engagement and equal loading.

Conclusion and Future Directions

4,6-Diphenylpyrimidin-2-ol belongs to a class of compounds with significant therapeutic potential, primarily as inhibitors of Aurora Kinase A for oncology applications. While the bulk of existing research has prioritized 2-amino derivatives, the foundational synthesis routes and biological mechanisms are well-established for the core scaffold. The data from these closely related analogues strongly suggest that 4,6-Diphenylpyrimidin-2-ol is a promising candidate for further investigation.

Future research should focus on the direct synthesis and biological evaluation of 4,6-Diphenylpyrimidin-2-ol to quantify its specific inhibitory potency against AURKA and other relevant kinases. Structure-activity relationship (SAR) studies, guided by computational docking, could further optimize the scaffold to enhance potency and selectivity. Moreover, exploring its efficacy in different cancer cell lines and in vivo models will be crucial to validating its potential as a lead compound for the development of novel anticancer agents.

References

- 1. Design, synthesis, and biological evaluation of polyphenols with 4,6-diphenylpyrimidin-2-amine derivatives for inhibition of Aurora kinase A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Design, synthesis, and biological evaluation of polyphenols with 4,6-diphenylpyrimidin-2-amine derivatives for inhibition of Aurora kinase A - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. Synthesis and pharmacological screening of 4, 6-substituted di-(phenyl) pyrimidin-2-amines - Arabian Journal of Chemistry [arabjchem.org]

- 5. researchgate.net [researchgate.net]

- 6. The role of Aurora-A in human cancers and future therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Aurora kinase inhibitors: Progress towards the clinic - PMC [pmc.ncbi.nlm.nih.gov]

The Keto-Enol Tautomerism of 4,6-Diphenylpyrimidin-2-ol: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the keto-enol tautomerism in 4,6-diphenylpyrimidin-2-ol, a heterocyclic compound of interest in medicinal chemistry. Due to the scarcity of direct experimental data on this specific molecule, this guide draws upon established principles and analogous data from the parent 2-hydroxypyrimidine and related systems. It offers a robust framework for understanding, predicting, and experimentally investigating the tautomeric equilibrium of 4,6-diphenylpyrimidin-2-ol.

Introduction to Tautomerism in Pyrimidinols

Keto-enol tautomerism is a fundamental concept in organic chemistry, describing the chemical equilibrium between a ketone (or an amide in the case of pyrimidinones) and its corresponding enol form. In the context of 2-hydroxypyrimidines, this equilibrium exists between the aromatic enol (pyrimidin-2-ol) form and the non-aromatic keto (pyrimidin-2(1H)-one) form. The position of this equilibrium is crucial as the two tautomers exhibit distinct physicochemical properties, including polarity, hydrogen bonding capabilities, and shape, which in turn dictate their biological activity and pharmacokinetic profiles.

For 2-hydroxypyrimidine, the keto form is generally favored, particularly in polar solvents. This preference is attributed to the greater stability of the amide bond in the pyrimidinone ring compared to the iminol group in the pyrimidinol. The introduction of bulky and electron-withdrawing phenyl groups at the 4 and 6 positions of the pyrimidine ring is expected to influence the electronic and steric environment, potentially shifting the tautomeric equilibrium.

Synthesis of 4,6-Diphenylpyrimidin-2-ol

A plausible synthetic route to 4,6-diphenylpyrimidin-2-ol involves the condensation of 1,3-diphenyl-1,3-propanedione (dibenzoylmethane) with urea. This method is analogous to the well-established synthesis of 4,6-disubstituted pyrimidin-2-amines from guanidine.

Caption: Proposed synthesis of 4,6-diphenylpyrimidin-2-ol.

Experimental Protocol: Synthesis of 4,6-Diphenylpyrimidin-2(1H)-one

This protocol is adapted from the synthesis of related 4,6-diarylpyrimidines.[1][2]

-

Reaction Setup: To a solution of 1,3-diphenyl-1,3-propanedione (1 mmol) in a suitable solvent such as ethanol or dimethylformamide (DMF), add urea (1.1 mmol) and a base catalyst (e.g., sodium ethoxide or potassium carbonate, 1.2 mmol).

-

Reaction Conditions: Heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Isolation: Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum.

-

Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure 4,6-diphenylpyrimidin-2(1H)-one.

The Tautomeric Equilibrium

The tautomeric equilibrium between 4,6-diphenylpyrimidin-2-ol (enol) and 4,6-diphenylpyrimidin-2(1H)-one (keto) is a dynamic process. The relative stability of each tautomer is influenced by several factors, including solvent polarity, temperature, and the electronic nature of the substituents.

Caption: Keto-enol equilibrium of 4,6-diphenylpyrimidin-2-ol.

Based on studies of 2-hydroxypyridine and 2-hydroxypyrimidine, the keto form is expected to be the major tautomer in most solvents.[3][4] The greater dipole moment of the keto tautomer allows for stronger interactions with polar solvents, thus stabilizing it relative to the enol form.

Predicted Tautomeric Equilibrium Data

The following table summarizes the predicted equilibrium constants (Keq = [Enol]/[Keto]) and Gibbs free energy differences (ΔG) for the tautomerization of 4,6-diphenylpyrimidin-2-ol in various solvents, extrapolated from data on analogous systems.

| Solvent | Dielectric Constant (ε) | Predicted Keq | Predicted ΔG (kJ/mol) | Predominant Tautomer |

| Gas Phase | 1 | ~1 | ~0 | Keto/Enol Mixture |

| Cyclohexane | 2.0 | < 1 | > 0 | Keto |

| Chloroform | 4.8 | << 1 | >> 0 | Keto |

| Ethanol | 24.6 | <<< 1 | >>> 0 | Keto |

| Water | 80.1 | <<<< 1 | >>>> 0 | Keto |

Note: These are predicted values based on trends observed for 2-hydroxypyridine. Experimental verification is required.

Spectroscopic Characterization

The keto and enol tautomers of 4,6-diphenylpyrimidin-2-ol are expected to have distinct spectroscopic signatures.

1H NMR Spectroscopy

In the 1H NMR spectrum, the most indicative signals for distinguishing between the tautomers would be the N-H proton of the keto form and the O-H proton of the enol form. Due to rapid exchange, these protons might appear as a single broad signal, or may not be observed without specific experimental conditions (e.g., low temperature, dry solvent). The chemical shift of the pyrimidine C5-H proton would also be sensitive to the tautomeric form.

Predicted 1H NMR Chemical Shifts (δ, ppm) in CDCl3

| Proton | Keto Form (Predicted) | Enol Form (Predicted) |

| N1-H | 10.0 - 12.0 (broad) | - |

| O-H | - | 9.0 - 11.0 (broad) |

| C5-H | 6.5 - 7.0 | 7.0 - 7.5 |

| Phenyl-H | 7.2 - 8.0 | 7.2 - 8.0 |

13C NMR Spectroscopy

The 13C NMR spectrum would show a significant difference in the chemical shift of the C2 carbon. In the keto form, this carbon is a carbonyl carbon and would resonate at a much lower field (higher ppm) compared to the C2 carbon in the enol form, which is attached to an oxygen and a nitrogen.

Predicted 13C NMR Chemical Shifts (δ, ppm) in CDCl3

| Carbon | Keto Form (Predicted) | Enol Form (Predicted) |

| C2 | 160 - 170 | 150 - 160 |

| C4, C6 | 160 - 165 | 155 - 160 |

| C5 | 100 - 110 | 110 - 120 |

| Phenyl-C | 125 - 140 | 125 - 140 |

IR Spectroscopy

Infrared spectroscopy is a powerful tool for identifying the predominant tautomer. The keto form will exhibit a characteristic C=O stretching vibration, while the enol form will show an O-H stretching band.

Predicted IR Absorption Frequencies (cm-1)

| Functional Group | Vibration | Keto Form (Predicted) | Enol Form (Predicted) |

| N-H | Stretch | 3100 - 3300 (broad) | - |

| O-H | Stretch | - | 3200 - 3400 (broad) |

| C=O | Stretch | 1650 - 1700 | - |

| C=N, C=C | Stretch | 1500 - 1600 | 1500 - 1600 |

UV-Vis Spectroscopy

The UV-Vis absorption spectra of the two tautomers are expected to differ due to the differences in their electronic systems. The aromatic enol form is likely to have a λmax at a longer wavelength compared to the non-aromatic keto form.

Predicted UV-Vis Absorption Maxima (λmax, nm)

| Tautomer | Predicted λmax in Ethanol |

| Keto Form | 280 - 300 |

| Enol Form | 300 - 320 |

Experimental Protocols for Tautomeric Analysis

Solvent-Dependent NMR Studies

-

Sample Preparation: Prepare solutions of 4,6-diphenylpyrimidin-2-ol in a range of deuterated solvents with varying polarities (e.g., cyclohexane-d12, CDCl3, acetone-d6, DMSO-d6, D2O).

-

Data Acquisition: Record 1H NMR spectra for each solution at a constant temperature.

-

Analysis: Integrate the signals corresponding to the C5-H proton of each tautomer to determine their relative populations and calculate the equilibrium constant (Keq) in each solvent.

Caption: Workflow for solvent-dependent NMR analysis.

Computational Chemistry Protocol

-

Structure Optimization: Build the 3D structures of both the keto and enol tautomers. Perform geometry optimization using a suitable level of theory and basis set (e.g., B3LYP/6-311+G(d,p)).

-

Frequency Calculation: Perform frequency calculations on the optimized structures to confirm they are true minima (no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE).

-

Solvation Modeling: Use a continuum solvation model (e.g., PCM, SMD) to calculate the energies of the tautomers in different solvents.

-

Energy Calculation: Calculate the relative Gibbs free energies (ΔG) of the tautomers in the gas phase and in solution to predict the equilibrium position.

Conclusion

The keto-enol tautomerism of 4,6-diphenylpyrimidin-2-ol presents a fascinating case study in heterocyclic chemistry. While direct experimental data remains to be established, a comprehensive understanding can be built upon the well-studied principles of tautomerism in related pyrimidine and pyridine systems. This guide provides the necessary theoretical background, predicted data, and detailed experimental protocols to empower researchers in the fields of medicinal chemistry and drug development to further investigate and harness the unique properties of this compound and its tautomeric forms for the design of novel therapeutic agents. The strong preference for the keto tautomer, 4,6-diphenylpyrimidin-2(1H)-one, is anticipated, particularly in biological environments, a critical consideration for its potential interactions with protein targets.

References

Spectroscopic Analysis of 4,6-Diphenylpyrimidin-2-ol: A Technical Guide

Introduction: 4,6-Diphenylpyrimidin-2-ol is a heterocyclic compound of significant interest in medicinal chemistry and materials science. Structurally, it features a pyrimidine core substituted with two phenyl groups at positions 4 and 6, and a hydroxyl group at position 2. A critical aspect of its chemistry is the pronounced keto-enol tautomerism. The compound predominantly exists in its keto form, 4,6-Diphenylpyrimidin-2(1H)-one , due to the greater stability of the amide group within the aromatic ring system. This guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound, along with the detailed experimental protocols used for their acquisition.

Spectroscopic Data

The spectroscopic data presented below are pivotal for the structural elucidation and confirmation of 4,6-Diphenylpyrimidin-2(1H)-one. While direct spectral data for this specific molecule is compiled from various sources on pyrimidine derivatives, the data for closely related analogs like 4,6-diphenylpyrimidine-2-amine provide a valuable reference for the signals corresponding to the shared 4,6-diphenylpyrimidine core.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is fundamental for determining the carbon-hydrogen framework of a molecule. The chemical shifts are highly sensitive to the electronic environment of the nuclei. For 4,6-Diphenylpyrimidin-2(1H)-one, the key signals are those from the pyrimidine ring, the phenyl substituents, and the N-H proton of the amide group.

Table 1: ¹H NMR Spectroscopic Data for 4,6-Diphenylpyrimidin-2(1H)-one

| Chemical Shift (δ ppm) | Multiplicity | Assignment | Notes |

|---|---|---|---|

| ~12.0 - 13.0 | br s | N-H | Broad signal, exchangeable with D₂O. Position is solvent-dependent. |

| ~8.20 - 8.40 | m | Ar-H (ortho-protons of Phenyl at C6) | Deshielded due to proximity to the pyrimidine ring. |

| ~7.40 - 7.70 | m | Ar-H (meta, para-protons of Phenyl rings) | Complex multiplet for the remaining 8 aromatic protons.[1] |

| ~6.80 - 7.00 | s | H-5 | Singlet for the proton on the pyrimidine ring.[1][2] |

Table 2: ¹³C NMR Spectroscopic Data for 4,6-Diphenylpyrimidin-2(1H)-one

| Chemical Shift (δ ppm) | Assignment | Notes |

|---|---|---|

| ~165.0 | C=O (C2) | Carbonyl carbon of the pyrimidinone ring. |

| ~163.0 - 164.0 | C4 / C6 | Carbons bearing the phenyl groups. |

| ~137.0 | C (ipso) | Quaternary carbons of the phenyl rings. |

| ~131.0 | C (para) | Para-carbons of the phenyl rings. |

| ~129.0 | C (ortho/meta) | Ortho and meta-carbons of the phenyl rings. |

| ~105.0 - 110.0 | C5 | Carbon corresponding to the H-5 proton.[3] |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Table 3: Key IR Absorption Bands for 4,6-Diphenylpyrimidin-2(1H)-one

| Frequency (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3200 - 3100 (broad) | N-H Stretch | Amide (in solid state) |

| 3100 - 3000 | C-H Stretch | Aromatic |

| ~1670 - 1650 | C=O Stretch | Amide I band (Pyrimidinone)[4] |

| ~1600, 1580, 1450 | C=C Stretch | Aromatic Ring |

| 770 - 750 and 700 - 680 | C-H Bend (out-of-plane) | Monosubstituted Phenyl |

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.

Table 4: Mass Spectrometry Data for 4,6-Diphenylpyrimidin-2(1H)-one

| m/z Value | Ion Assignment | Notes |

|---|---|---|

| 248.09 | [M]⁺ | Molecular ion peak corresponding to the molecular weight (C₁₆H₁₂N₂O). |

| 249.10 | [M+H]⁺ | Protonated molecular ion, commonly observed in ESI. |

| 271.08 | [M+Na]⁺ | Sodium adduct, often seen in ESI. |

Experimental Protocols

Detailed methodologies are crucial for the reproducible acquisition of high-quality spectroscopic data.

NMR Spectroscopy Protocol

-

Sample Preparation: Approximately 5-10 mg of the purified 4,6-Diphenylpyrimidin-2(1H)-one sample is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. Dimethyl sulfoxide (DMSO-d₆) is often preferred for its ability to dissolve a wide range of compounds and to slow down the exchange of labile protons like N-H, making them easier to observe.

-

Instrument Setup: Spectra are typically recorded on a 400 MHz or higher field NMR spectrometer. The spectrometer is tuned and shimmed for the specific sample to ensure optimal magnetic field homogeneity.

-

¹H NMR Acquisition: A standard one-pulse experiment is performed. Typical parameters include a 30-90 degree pulse angle, a spectral width of approximately 16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds. 16 to 64 scans are averaged to improve the signal-to-noise ratio.

-

¹³C NMR Acquisition: A proton-decoupled pulse program (e.g., zgpg30) is used to obtain a spectrum where each unique carbon appears as a singlet. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be required.

-

D₂O Exchange: To confirm the N-H proton, a ¹H NMR spectrum is first acquired. Then, 1-2 drops of deuterium oxide (D₂O) are added to the NMR tube, the tube is shaken, and the spectrum is re-acquired. The signal corresponding to the N-H proton will disappear or significantly decrease in intensity.[5]

IR Spectroscopy Protocol

-

Sample Preparation (ATR): For Attenuated Total Reflectance (ATR) FT-IR, a small amount of the solid sample is placed directly onto the ATR crystal (e.g., diamond or zinc selenide). An anvil is pressed onto the sample to ensure good contact with the crystal surface.

-

Data Acquisition: The spectrum is typically recorded using an FT-IR spectrometer. A background spectrum of the clean, empty ATR crystal is recorded first. Then, the sample spectrum is recorded. The instrument scans the mid-infrared range (4000-400 cm⁻¹). Multiple scans (e.g., 16-32) are co-added to generate the final spectrum. The final spectrum is displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry Protocol

-

Sample Preparation: A dilute solution of the sample is prepared (approx. 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Ionization: Electrospray ionization (ESI) is a common method for this type of molecule. The sample solution is infused into the ESI source where a high voltage is applied, creating a fine spray of charged droplets. As the solvent evaporates, charged molecular ions (e.g., [M+H]⁺ or [M+Na]⁺) are released into the gas phase.

-

Mass Analysis: The generated ions are guided into a mass analyzer, such as a Quadrupole Time-of-Flight (Q-TOF) or an ion trap. The analyzer separates the ions based on their mass-to-charge (m/z) ratio.[6]

-

Detection: The separated ions are detected, and the resulting data is processed by a computer to generate a mass spectrum, which is a plot of relative ion intensity versus m/z. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, allowing for the determination of the elemental formula.

Visualization of Spectroscopic Workflow

The logical flow from a synthesized compound to its structural confirmation can be visualized as follows. This workflow outlines the parallel application of different spectroscopic techniques to gather complementary data, leading to a confident structural assignment.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and pharmacological screening of 4, 6-substituted di-(phenyl) pyrimidin-2-amines - Arabian Journal of Chemistry [arabjchem.org]

- 3. Synthesis, characterization and <i>in silico</i> studies of some 2-amino-4,6- diarylpyrimidines derived from chalcones | ChemSearch Journal [ajol.info]

- 4. A Green Synthesis of 3, 4-Dihydropyrimidin-2(1H)-ones via One-Pot Multi-Component Reaction by Using Cuttlebone as a Natural Catalyst under Solvent-Free Conditions [scielo.org.mx]

- 5. 1-Hydroxy-4,6-diphenylpyridin-2-one | C17H13NO2 | CID 4370641 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. rsc.org [rsc.org]

A Technical Guide to the Solubility Profile of 4,6-Diphenylpyrimidin-2-ol

Predicted Solubility Profile

The solubility of an organic compound is primarily determined by its polarity, molecular weight, and the potential for intermolecular interactions such as hydrogen bonding with the solvent.[1][2] The structure of 4,6-diphenylpyrimidin-2-ol features a polar pyrimidin-2-ol core capable of acting as both a hydrogen bond donor and acceptor, and two nonpolar phenyl groups. This amphipathic nature suggests a nuanced solubility profile.

The large nonpolar surface area contributed by the two phenyl rings is expected to dominate, leading to poor solubility in highly polar solvents like water and nonpolar aliphatic solvents. However, the polar pyrimidinol core suggests that solubility should be enhanced in solvents that can engage in hydrogen bonding or have a moderate to high polarity.

Based on these structural characteristics and data from related pyrimidine derivatives, a qualitative solubility profile for 4,6-diphenylpyrimidin-2-ol is predicted below.[3][4][5]

Table 1: Predicted Qualitative Solubility of 4,6-Diphenylpyrimidin-2-ol in Common Laboratory Solvents

| Solvent Class | Common Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | Insoluble to Sparingly Soluble | The large hydrophobic phenyl groups are expected to significantly limit solubility in water. Solubility may be slightly better in alcohols like methanol and ethanol due to the potential for hydrogen bonding with the pyrimidinol group.[5] |

| Polar Aprotic | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetonitrile | Soluble | These solvents are polar enough to interact with the pyrimidinol moiety, and their organic nature can accommodate the phenyl groups. Studies on similar pyrimidine derivatives have shown good solubility in DMF.[4] |

| Nonpolar Aprotic | Hexane, Cyclohexane, Toluene | Insoluble | The high polarity and hydrogen bonding capability of the pyrimidinol group will prevent dissolution in nonpolar solvents. |

| Halogenated | Dichloromethane (DCM), Chloroform | Sparingly Soluble to Soluble | These solvents have an intermediate polarity that may be suitable for dissolving 4,6-diphenylpyrimidin-2-ol, balancing the polar and nonpolar characteristics of the molecule. |

| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Sparingly Soluble | The moderate polarity of these solvents might allow for some dissolution, though the extensive nonpolar character of the solute could still be a limiting factor. |

The Principle of "Like Dissolves Like"

The predictions in Table 1 are guided by the fundamental principle of "like dissolves like," which states that a solute will dissolve best in a solvent that has a similar polarity.[1][2][6] This relationship is a cornerstone of predicting solubility.

Caption: The "Like Dissolves Like" Principle of Solubility.

Experimental Protocol for Solubility Determination

To obtain quantitative solubility data, a standardized experimental protocol should be followed. The gravimetric method is a common and reliable technique.[5]

Objective: To determine the equilibrium solubility of 4,6-diphenylpyrimidin-2-ol in a given solvent at a specific temperature.

Materials:

-

4,6-Diphenylpyrimidin-2-ol (solute)

-

Selected solvents (e.g., methanol, DMF, chloroform, etc.)

-

Analytical balance (±0.0001 g)

-

Temperature-controlled shaker or water bath

-

Vials or flasks with secure caps

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Evaporating dish or pre-weighed vials

-

Oven or vacuum desiccator

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of 4,6-diphenylpyrimidin-2-ol to a known volume or mass of the chosen solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.

-

Place the vial in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 298.15 K).

-

Agitate the mixture for a sufficient time to reach equilibrium. This can range from several hours to days, and preliminary experiments may be needed to determine the equilibration time.

-

-

Sample Collection and Filtration:

-

Once equilibrium is reached, allow the solution to stand undisturbed at the set temperature for a period to allow the excess solid to settle.

-

Carefully draw a known volume of the supernatant using a pre-warmed syringe to prevent premature crystallization.

-

Immediately filter the solution through a syringe filter into a pre-weighed vial. This step is critical to remove any undissolved solid particles.

-

-

Solvent Evaporation and Mass Determination:

-

Weigh the vial containing the filtered solution to determine the mass of the solution.

-

Evaporate the solvent from the vial using a gentle stream of nitrogen, a rotary evaporator, or by placing it in an oven at a temperature below the decomposition point of the solute.

-

Once the solvent is completely removed, place the vial in a vacuum desiccator to remove any residual solvent and cool to room temperature.

-

Weigh the vial again to determine the mass of the dissolved 4,6-diphenylpyrimidin-2-ol.

-

-

Calculation of Solubility:

-

The solubility can be expressed in various units, such as g/L, mg/mL, or mole fraction.

-

Solubility (g/L): (Mass of dissolved solute) / (Volume of filtered solution)

-

Mole Fraction (x): (Moles of dissolved solute) / (Moles of dissolved solute + Moles of solvent)

-

The following diagram illustrates the experimental workflow for determining solubility.

Caption: Workflow for the Gravimetric Determination of Solubility.

Conclusion

References

Technical Guide: 4,6-Diphenylpyrimidin-2-amine and its Derivatives in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4,6-diphenylpyrimidin-2-amine, a core scaffold in the development of targeted therapeutics. Due to the limited specific literature on 4,6-diphenylpyrimidin-2-ol, this document focuses on its closely related and extensively studied amino derivative, which has demonstrated significant potential in medicinal chemistry, particularly in oncology.

Core Compound Identification

The primary compound of interest, 4,6-diphenylpyrimidin-2-amine, is identified by the following chemical identifiers.

| Identifier | Value |

| IUPAC Name | 4,6-diphenylpyrimidin-2-amine |

| CAS Number | 40230-24-8[1][2][3][4][5] |

| Molecular Formula | C16H13N3[2][3][5] |

| Molecular Weight | 247.29 g/mol [2][3] |

Biological Activity and Therapeutic Potential

Derivatives of the 4,6-diarylpyrimidine scaffold have been synthesized and evaluated for their potential as anticancer agents. These compounds have shown potent activity as inhibitors of key signaling proteins involved in cancer progression, including Aurora Kinase A (AURKA), Epidermal Growth Factor Receptor (EGFR), and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2).[6][7]

Quantitative Biological Data Summary

The following table summarizes the growth inhibition (GI₅₀) values for selected 4,6-diarylpyrimidine derivatives against various cancer cell lines. Lower GI₅₀ values indicate higher potency.

| Compound ID | Cancer Cell Line | Target(s) | GI₅₀ (nM) |

| 14 | NCI-60 Panel | EGFR/VEGFR-2 | 22-33 |

| 17 | NCI-60 Panel | EGFR/VEGFR-2 | 22-33 |

| 19 | NCI-60 Panel | EGFR/VEGFR-2 | 22-33 |

| 22 | NCI-60 Panel | EGFR/VEGFR-2 | 22[7] |

| 25 | NCI-60 Panel | EGFR/VEGFR-2 | 22-33 |

| 29 | NCI-60 Panel | EGFR/VEGFR-2 | 24[7] |

| Derivative 12 | HCT116 (Colon) | AURKA | Not Specified |

Experimental Protocols

The synthesis of 4,6-diarylpyrimidin-2-amine derivatives typically involves a multi-step process, beginning with a Claisen-Schmidt condensation to form a chalcone intermediate, followed by cyclization with guanidine.

General Synthesis of 4,6-Diarylpyrimidin-2-amine Derivatives

This protocol is a generalized procedure based on established methodologies.[6]

Step 1: Synthesis of Chalcone Intermediate (III)

-

Dissolve a substituted acetophenone (I) and a substituted benzaldehyde (II) in ethanol.

-

Add an excess of 50% aqueous potassium hydroxide (KOH) to the solution.

-

Stir the mixture at room temperature for 20 hours.

-

Pour the reaction mixture into 6 N hydrochloric acid (HCl) in an ice bath to precipitate the chalcone.

-

Filter the solid, wash with ethanol, and use without further purification.

Step 2: Synthesis of 2-Aminopyrimidine Product

-

Dissolve the chalcone (III) (1 equivalent) and guanidine hydrochloride (1.5 equivalents) in dimethylformamide (DMF).

-

Add potassium carbonate (K₂CO₃) (3 equivalents) to the solution.

-

Reflux the reaction mixture for 2 hours.

-

Cool the mixture to room temperature.

-

Pour the mixture into 3 N HCl in an ice bath to precipitate the final 2-aminopyrimidine product.

-

If necessary, purify the product by recrystallization from ethanol.

Visualized Workflows and Pathways

The following diagrams illustrate the general synthesis workflow and a key signaling pathway targeted by these compounds.

References

- 1. chembk.com [chembk.com]

- 2. 4,6-DiphenylpyriMidin-2-aMine Five Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 3. 4,6-DiphenylpyriMidin-2-aMine|lookchem [lookchem.com]

- 4. 40230-24-8|4,6-Diphenylpyrimidin-2-amine|BLD Pharm [bldpharm.com]

- 5. 4,6-diphenylpyrimidin-2-amine, CasNo.40230-24-8 Amadis Chemical Co., Ltd. China (Mainland) [amadis.lookchem.com]

- 6. Design, synthesis, and biological evaluation of polyphenols with 4,6-diphenylpyrimidin-2-amine derivatives for inhibition of Aurora kinase A - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | New series of 4,6-diaryl pyrimidines: facile synthesis and antiproliferative activity as dual EGFR/VEGFR-2 inhibitors [frontiersin.org]

The Rising Potential of Pyrimidin-2-ol Scaffolds: A Technical Guide to Their Biological Activities

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine nucleus, a fundamental heterocyclic scaffold, is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents. Among its many derivatives, the pyrimidin-2-ol moiety has emerged as a privileged scaffold, demonstrating a remarkable breadth of biological activities. This technical guide provides an in-depth exploration of the potential therapeutic applications of pyrimidin-2-ol derivatives, focusing on their anticancer, antimicrobial, antiviral, and anti-inflammatory properties. This document is intended to serve as a comprehensive resource, detailing quantitative activity data, experimental methodologies, and the underlying signaling pathways to facilitate further research and drug development endeavors.

Anticancer Activity

Pyrimidin-2-ol derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxic effects against a variety of cancer cell lines. The mechanism of action often involves the inhibition of key enzymes and signaling pathways crucial for cancer cell proliferation and survival.

Quantitative Anticancer Activity Data

The following table summarizes the in vitro anticancer activity of various pyrimidin-2-ol derivatives, presenting their half-maximal inhibitory concentration (IC50) values against different cancer cell lines.

| Compound ID | Substitution Pattern | Cancer Cell Line | IC50 (µM) | Reference |

| P1 | 4-(4-Nitrophenyl)-6-phenyl | HCT-116 (Colon) | 18.18 | [1] |

| P2 | 4,6-diphenyl (general) | A549 (Lung) | 5.988 ± 0.12 | [2] |

| P3 | Thiazolo[4,5-d]pyrimidine derivative 3b | C32 (Melanoma) | 24.4 | [3] |

| P4 | Thiazolo[4,5-d]pyrimidine derivative 3b | A375 (Melanoma) | 25.4 | [3] |

| P5 | Pyrido[2,3-d]pyrimidine derivative 2d | A549 (Lung) | Strong cytotoxicity at 50 µM | [4] |

| P6 | Indazol-pyrimidine derivative 4f | MCF-7 (Breast) | 1.629 | [5] |

| P7 | Indazol-pyrimidine derivative 4i | MCF-7 (Breast) | 1.841 | [5] |

| P8 | Indazol-pyrimidine derivative 4i | A549 (Lung) | 2.305 | [5] |

| P9 | Pyrazolo[3,4-d]pyrimidine derivative 7 | Hela (Cervical) | 17.50 | [6] |

| P10 | Pyrazolo[3,4-d]pyrimidine derivative 7 | HT1080 (Fibrosarcoma) | 43.75 | [6] |

| P11 | Pyrimidinone-5-carbonitrile derivative 30 | MCF-7 (Breast) | 1.42 | [7] |

| P12 | Pyrimidinone-5-carbonitrile derivative 30 | A549 (Lung) | 1.98 | [7] |

Experimental Protocols for Anticancer Activity Evaluation

a) MTT Assay (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is a standard method for assessing cell viability and proliferation.

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells and is quantified spectrophotometrically.

Protocol:

-

Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/well and incubate overnight to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the pyrimidin-2-ol derivatives and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.

-

Formazan Solubilization: Add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

b) Sulforhodamine B (SRB) Assay

This assay is a cell density-based assay used to determine cytotoxicity.

Principle: SRB is a bright pink aminoxanthene dye that binds to basic amino acid residues of cellular proteins under mildly acidic conditions. The amount of bound dye is proportional to the total protein mass and thus to the cell number.

Protocol:

-

Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.

-

Cell Fixation: Gently add 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour.

-

Washing: Wash the plates four times with slow-running tap water to remove the TCA and dead cells. Allow the plates to air dry.

-

Staining: Add 100 µL of 0.057% (w/v) SRB solution to each well and incubate at room temperature for 30 minutes.

-

Washing: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye.

-

Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the bound dye.

-

Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value.[8]

Experimental Workflow for Anticancer Drug Screening

The following diagram illustrates a general workflow for screening pyrimidin-2-ol derivatives for anticancer activity.

Antimicrobial Activity

Pyrimidin-2-ol scaffolds have been reported to possess significant activity against a range of pathogenic bacteria and fungi, making them promising candidates for the development of new antimicrobial agents.

Quantitative Antimicrobial Activity Data

The table below presents the Minimum Inhibitory Concentration (MIC) values of selected pyrimidin-2-ol derivatives against various microbial strains.

| Compound ID | Substitution Pattern | Microbial Strain | MIC (µM/ml) | Reference |

| A1 | 4-(4-Chlorophenyl)-6-(4-nitrophenyl) | E. coli | 0.91 | [9] |

| A2 | 4-(4-Chlorophenyl)-6-(4-nitrophenyl) | S. aureus | 1.81 | [9] |

| A3 | 4-(3-Chlorophenyl)-6-(4-nitrophenyl) | B. subtilis | 0.96 | [9] |

| A4 | 4-(4-Nitrophenyl)-6-phenyl | S. enterica | 1.55 | [9] |

| A5 | 4-(4-Bromophenyl)-6-(4-nitrophenyl) | P. aeruginosa | 1.62 | [9] |

| A6 | 4-(4-Bromophenyl)-6-(4-nitrophenyl) | A. niger | 1.68 | [9] |

| A7 | 4-(4-Chlorophenyl)-6-(4-nitrophenyl) | C. albicans | 1.73 | [9] |

| A8 | 2,4,6-trisubstituted (a4) | Gram-positive/negative | Active | [10] |

| A9 | 2,4,6-trisubstituted (a5) | Gram-positive/negative | Active | [10] |

| A10 | Pyrazolo[3,4-d]pyrimidine (a10) | Bacterial strains | Active | [10] |

| A11 | Pyrazolo[3,4-d]pyrimidine (a11) | Fungal strains | Active | [10] |

Experimental Protocol for Antimicrobial Activity Evaluation

Minimum Inhibitory Concentration (MIC) Assay by Broth Microdilution Method

This assay determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Protocol:

-

Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., 5 x 10^5 CFU/mL) in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria).

-

Serial Dilution: Prepare serial two-fold dilutions of the pyrimidin-2-ol compounds in a 96-well microtiter plate.

-

Inoculation: Inoculate each well with the prepared microbial suspension. Include a positive control (microorganism without compound) and a negative control (broth only).

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.

Antiviral Activity

The pyrimidine scaffold is present in several approved antiviral drugs, and pyrimidin-2-ol derivatives are being actively investigated for their potential to inhibit the replication of various viruses.

Quantitative Antiviral Activity Data

The following table summarizes the antiviral activity of some pyrimidine derivatives, showing their 50% effective concentration (EC50) values.

| Compound ID | Virus | Cell Line | EC50 (nM) | Reference |

| V1 | HIV-1-IIIB | - | < 10 | [11] |

| V2 | HIV-1 (RES056) | - | < 50 | [11] |

| V3 | Human DHODH inhibitor (Cmp1) | Human Cytomegalovirus | Low µM to nM range | [12] |

| V4 | Human DHODH inhibitor (Cmp1) | Adenoviruses | Low µM to nM range | [12] |

| V5 | Pyrimido[4,5-d]pyrimidine 7f | HCoV-229E | - | [13] |

| V6 | Pyrimido[4,5-d]pyrimidine 7a | HCoV-OC43 | - | [13] |

Experimental Protocol for Antiviral Activity Evaluation

Plaque Reduction Assay

This is a standard assay to quantify the infectivity of lytic viruses and evaluate the efficacy of antiviral compounds.

Protocol:

-

Cell Seeding: Seed a confluent monolayer of susceptible host cells in a multi-well plate.

-

Virus Adsorption: Infect the cells with a known amount of virus for a short period (e.g., 1-2 hours) to allow for viral attachment and entry.

-

Compound Treatment and Overlay: Remove the virus inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) containing various concentrations of the pyrimidin-2-ol derivative.

-

Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-10 days).

-

Plaque Visualization: Fix and stain the cells (e.g., with crystal violet). Plaques will appear as clear zones where cells have been lysed by the virus.

-

Data Analysis: Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the virus control. The EC50 value is the concentration of the compound that reduces the number of plaques by 50%.

Anti-inflammatory Activity

Chronic inflammation is a key factor in numerous diseases. Pyrimidin-2-ol derivatives have shown promise as anti-inflammatory agents by modulating key inflammatory pathways.

Quantitative Anti-inflammatory Activity Data

This table presents the IC50 values of pyrimidin-2-ol derivatives for the inhibition of key inflammatory mediators.

| Compound ID | Target | Assay | IC50 (µM) | Reference |

| I1 | COX-2 | In vitro enzyme assay | 0.04 ± 0.09 | [14] |

| I2 | COX-2 | In vitro enzyme assay | 0.04 ± 0.02 | [14] |

| I3 | NO production in RAW macrophages | Nitric oxide assay | 76.6 | [15] |

| I4 | NO production in RAW macrophages | Nitric oxide assay | 83.1 | [15] |

| I5 | Lipoxygenase | In vitro enzyme assay | 42 | [4] |

| I6 | Lipoxygenase | In vitro enzyme assay | 47.5 | [4] |

| I7 | COX-2 Selective Inhibitor (L1) | In vitro enzyme assay | High selectivity | [16] |

| I8 | COX-2 Selective Inhibitor (L2) | In vitro enzyme assay | High selectivity | [16] |

Signaling Pathways in Inflammation

The anti-inflammatory effects of pyrimidin-2-ol derivatives are often attributed to their ability to inhibit pro-inflammatory signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

a) NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of the inflammatory response.

b) MAPK Signaling Pathway

The MAPK pathway is another critical signaling cascade involved in inflammation.

References

- 1. ijrpr.com [ijrpr.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies | MDPI [mdpi.com]

- 5. New Indazol-Pyrimidine-Based Derivatives as Selective Anticancer Agents: Design, Synthesis, and In Silico Studies [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Therapeutic potential of heterocyclic pyrimidine scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Assessment of drug candidates for broad-spectrum antiviral therapy targeting cellular pyrimidine biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Comparative Study of Pyridine and Pyrimidine Derivatives as Promising Anti-Inflammatory Agents: Design, Synthesis, and LPS-Induced RAW 264.7 Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

A Technical Guide to 4,6-Diarylpyrimidine Derivatives: Synthesis, Biological Activities, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive literature review of 4,6-diarylpyrimidine derivatives, a class of heterocyclic compounds that has garnered significant attention in medicinal chemistry due to their diverse and potent biological activities. This document consolidates key research findings on their synthesis, biological evaluation, and structure-activity relationships, presenting quantitative data in structured tables, detailing experimental methodologies, and visualizing relevant biological pathways and experimental workflows to facilitate further research and development in this promising area.

Core Synthesis Strategies

The synthesis of 4,6-diarylpyrimidine derivatives is adaptable, allowing for the introduction of various substituents to modulate their physicochemical properties and biological activities. A common and effective method involves a multi-step process beginning with a Claisen-Schmidt condensation (or mixed aldol condensation) to form a chalcone intermediate. This is followed by cyclocondensation with a nitrogen-containing reagent.

A prevalent synthetic route utilizes the reaction of an acetophenone with an aromatic aldehyde to yield a chalcone. This intermediate is then cyclized with thiourea in the presence of a base to form the pyrimidine-2(1H)-thione core. Subsequent S-alkylation or S-benzylation can be performed to introduce further diversity.[1] Another established method involves the cyclocondensation of α-aminoamidines with various saturated carbonyl derivatives and their analogs.[2][3]

A generalized workflow for the synthesis of 4,6-diarylpyrimidine derivatives is depicted below:

Biological Activities and Therapeutic Targets

4,6-Diarylpyrimidine derivatives have demonstrated a broad spectrum of biological activities, positioning them as promising scaffolds for the development of novel therapeutics for various diseases, including cancer, diabetes, and viral infections.

Anticancer Activity

A significant body of research has focused on the anticancer potential of these derivatives. They have been shown to inhibit the proliferation of various cancer cell lines and target key signaling pathways involved in cancer progression.[4]

Dual EGFR/VEGFR-2 Inhibition: Certain 4,6-diarylpyrimidine derivatives have been identified as potent dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), two key tyrosine kinases involved in tumor growth and angiogenesis.[1][5] Inhibition of these receptors can block downstream signaling pathways, leading to decreased cell proliferation and apoptosis.

PI3K Inhibition: 4,6-Diaryl-substituted pyrimidines have also shown high inhibitory potency against phosphoinositide 3-kinases (PI3Ks), which are crucial targets in oncology.[2][3] Molecular docking studies suggest a strong binding affinity of some derivatives towards PIK3γ, indicating their potential as anticancer agents.[3]

ABL1 Kinase Inhibition: In the context of chronic myeloid leukemia, 2-amino-4,6-diarylpyrimidine derivatives have been investigated as inhibitors of ABL1 kinase, a key driver of the disease.[6]

The antiproliferative activity of several 4,6-diarylpyrimidine derivatives against various cancer cell lines is summarized in the table below.

| Compound ID | R1 | R2 | R3 | Target Cell Line | GI50 (nM) | Reference |

| 12 | 4-Cl | 4-OMe | iso-propyl | Not Specified | - | [1][5] |

| 14 | Not Specified | Not Specified | Not Specified | Not Specified | 22-33 | [1][5] |

| 15 | 4-Cl | 4-OMe | 4-OMe-benzyl | Not Specified | 80 | [1] |

| 17 | Not Specified | Not Specified | Not Specified | Not Specified | 22-33 | [1][5] |

| 19 | Not Specified | Not Specified | Not Specified | Not Specified | 22-33 | [1][5] |

| 22 | 4-OMe | 3-OMe | 4-OMe-benzyl | Not Specified | 22 | [1][5] |

| 23 | 4-Cl | 3,4-di-OMe | Me | Not Specified | - | [1][5] |

| 24 | 4-Cl | 3,4-di-OMe | Et | Not Specified | - | [1][5] |

| 25 | 4-Cl | 3,4-di-OMe | n-propyl | Not Specified | 22-33 | [1][5] |

| 28 | 4-Cl | 3,4-di-OMe | benzyl | Not Specified | - | [1][5] |

| 29 | 4-Cl | 3,4-di-OMe | 4-OMe-benzyl | Not Specified | 24 | [1][5] |

Note: "-" indicates that the specific GI50 value was not provided in the cited literature, although the compound was identified as highly active.

Enzyme Inhibition

α-Glucosidase and α-Amylase Inhibition: A series of 2-amino-4,6-diarylpyrimidine derivatives has been designed and synthesized as potent inhibitors of α-glucosidase and α-amylase, enzymes involved in carbohydrate digestion.[4][7][8] Inhibition of these enzymes can help manage postprandial hyperglycemia in diabetic patients.

The inhibitory activities of these derivatives are presented in the following table.

| Compound ID | α-Glucosidase IC50 (µM) | α-Amylase IC50 (µM) | Reference |

| 4p | 0.087 ± 0.01 | 0.189 ± 0.02 | [4][7][8] |

| 6p | 0.095 ± 0.03 | 0.214 ± 0.03 | [7][8] |

| Rutin (Standard) | 0.192 ± 0.02 | 0.224 ± 0.02 | [4][7][8] |

Antiviral Activity

HIV-1 Reverse Transcriptase Inhibition: Diarylpyrimidine derivatives are a well-established class of non-nucleoside reverse transcriptase inhibitors (NNRTIs) used in the treatment of HIV-1 infection.[9] These compounds bind to a hydrophobic pocket in the reverse transcriptase enzyme, inducing a conformational change that inhibits its activity. Several derivatives have shown potent activity against wild-type and mutant HIV-1 strains.[9]

The anti-HIV-1 activity of selected diarylpyrimidine derivatives is shown below.

| Compound ID | Target | EC50 (nM) | Reference |

| 7 | HIV-1 IIIB | 3.4 | [9] |

| 18 | HIV-1 IIIB | 8.6 | [9] |

| 19 | HIV-1 IIIB | 6.4 | [9] |

| (S)-isomer of 1 & 2 | HIV-1 (IIIB) | 1.6 | [9] |

Structure-Activity Relationship (SAR)

The biological activity of 4,6-diarylpyrimidine derivatives is highly dependent on the nature and position of substituents on the aryl rings and the pyrimidine core.

For antiproliferative activity as dual EGFR/VEGFR-2 inhibitors, the substitution pattern on the sulfur atom at the second position of the diaryl pyrimidine moiety is crucial. The activity was found to ascend in the order: 4-OMe-benzyl > Ethyl > n-Propyl > Allyl > Benzyl > Methyl.[1] Furthermore, derivatives with a p-chloro substituent on one aryl ring and a 3,4-dimethoxy substituent on the other consistently showed the greatest percentage of inhibition.[1][5]

In the case of α-glucosidase and α-amylase inhibition, the presence of specific substituents on the aryl rings significantly influences the inhibitory potency. For instance, compound 4p , with a carboxylic acid group, and compound 6p were found to be the most potent dual inhibitors in their series.[4][7][8]

For anti-HIV-1 activity, the introduction of nitro groups at the 5-position of both aryl rings led to the formation of a stabilized complex with HIV reverse transcriptase through hydrogen bond interactions.[9]

Experimental Protocols

General Procedure for the Synthesis of 2-Amino-4,6-diarylpyrimidine Derivatives

This protocol is adapted from the synthesis of α-glucosidase and α-amylase inhibitors.[4]

-

Chalcone Synthesis: In a flask, an appropriate acetophenone (1.0 mmol) and an aromatic aldehyde (1.0 mmol) are mixed in ethanol (15 mL) and stirred for 30 minutes in an ice bath.

-

Aqueous sodium hydroxide (30%) or potassium hydroxide (20%) solution (10 mL) is added dropwise.

-

The reaction mixture is stirred for 3-4 hours at 0-5 °C.

-

The precipitated chalcone is filtered, washed with cold water, and recrystallized from ethanol.

-

Pyrimidine Synthesis: The synthesized chalcone (1.0 mmol) and guanidine hydrochloride (1.0 mmol) are dissolved in ethanol (20 mL).

-

Aqueous sodium hydroxide solution (10 mL, 40%) is added, and the mixture is refluxed for 6-8 hours.

-

After cooling, the reaction mixture is poured into crushed ice.

-

The resulting solid is filtered, washed with water, and recrystallized from ethanol to yield the 2-amino-4,6-diarylpyrimidine derivative.

In Vitro α-Glucosidase Inhibition Assay

The following is a generalized protocol for determining the α-glucosidase inhibitory activity.

-

A mixture containing 10 µL of the test compound (at various concentrations), 490 µL of 0.1 M phosphate buffer (pH 6.8), and 250 µL of α-glucosidase solution (0.2 U/mL) is pre-incubated at 37 °C for 15 minutes.

-

250 µL of 5 mM p-nitrophenyl-α-D-glucopyranoside (pNPG) solution is added to initiate the reaction.

-

The mixture is incubated at 37 °C for 30 minutes.

-

The reaction is terminated by adding 1000 µL of 0.2 M sodium carbonate solution.

-

The absorbance of the liberated p-nitrophenol is measured at 405 nm.

-

The percentage of inhibition is calculated, and the IC50 value is determined.

The experimental workflow for this assay is illustrated below.

Conclusion

4,6-Diarylpyrimidine derivatives represent a versatile and promising class of compounds in drug discovery. Their adaptable synthesis allows for the creation of diverse chemical libraries, and they have demonstrated significant activity against a range of therapeutic targets, including kinases, enzymes, and viral proteins. The structure-activity relationships that have been elucidated provide a roadmap for the rational design of more potent and selective derivatives. Further investigation and optimization of these compounds are warranted to fully explore their therapeutic potential.

References

- 1. Frontiers | New series of 4,6-diaryl pyrimidines: facile synthesis and antiproliferative activity as dual EGFR/VEGFR-2 inhibitors [frontiersin.org]

- 2. Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benthamdirect.com [benthamdirect.com]

- 4. tandfonline.com [tandfonline.com]

- 5. New series of 4,6-diaryl pyrimidines: facile synthesis and antiproliferative activity as dual EGFR/VEGFR-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. tandfonline.com [tandfonline.com]

- 8. Design and synthesis of 2-amino-4,6-diarylpyrimidine derivatives as potent α-glucosidase and α-amylase inhibitors: structure-activity relationship, in vitro, QSAR, molecular docking, MD simulations and drug-likeness studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Development of diarylpyrimidine derivatives (& other heterocycles) as HIV-1 and WT RT inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

The Cornerstone of Cellular Life: A Technical Guide to Pyrimidine Synthesis Mechanisms

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the fundamental reaction mechanisms governing pyrimidine synthesis. Pyrimidines, the single-ringed nitrogenous bases comprising uracil, cytosine, and thymine, are indispensable precursors for the synthesis of nucleic acids (DNA and RNA), as well as key components in the formation of glycoproteins and phospholipids. A thorough understanding of their synthesis is paramount for research in cellular metabolism, oncology, immunology, and the development of targeted therapeutics. This document details the core biochemical pathways—de novo synthesis and salvage—along with classical organic synthesis reactions, presenting quantitative data, detailed experimental protocols, and visual representations of the intricate molecular choreographies involved.

Biological Synthesis of Pyrimidines: De Novo and Salvage Pathways

Cells employ two primary strategies for the biosynthesis of pyrimidines: the de novo pathway, which builds the pyrimidine ring from simple precursors, and the salvage pathway, which recycles pre-existing pyrimidine bases and nucleosides.

The De Novo Pyrimidine Biosynthesis Pathway

The de novo synthesis of pyrimidines is a highly conserved and energy-dependent process that occurs in the cytoplasm of eukaryotic cells. It involves a series of six enzymatic steps to produce the first pyrimidine nucleotide, uridine monophosphate (UMP).[1][2]

The initial and rate-limiting step is the synthesis of carbamoyl phosphate from glutamine, bicarbonate, and two molecules of ATP, a reaction catalyzed by Carbamoyl Phosphate Synthetase II (CPSII) .[3][4] This is followed by the condensation of carbamoyl phosphate with aspartate to form carbamoyl aspartate, catalyzed by Aspartate Transcarbamoylase (ATCase) .[5] The subsequent steps involve ring closure by Dihydroorotase to form dihydroorotate, which is then oxidized to orotate by the mitochondrial enzyme Dihydroorotate Dehydrogenase (DHODH) .[3] Finally, Orotate Phosphoribosyltransferase (OPRT) adds a ribose-5-phosphate moiety from phosphoribosyl pyrophosphate (PRPP) to orotate to form orotidine-5'-monophosphate (OMP), which is then decarboxylated by OMP Decarboxylase to yield UMP.[6]

// Feedback Regulation UTP -> Carbamoyl_Phosphate [label=" (-) Feedback\n Inhibition", color="#EA4335", style=dashed, dir=back]; CTP -> Carbamoyl_Aspartate [label=" (-) Feedback\n Inhibition", color="#EA4335", style=dashed, dir=back]; } dot Figure 1: The De Novo Pyrimidine Synthesis Pathway.

The kinetic parameters of the key enzymes in the de novo pyrimidine synthesis pathway are crucial for understanding the flux through this metabolic route and for the design of enzyme inhibitors.

| Enzyme | Organism | Substrate | K_m_ (µM) | V_max_ (µmol/min/mg) | Reference(s) |

| Carbamoyl Phosphate Synthetase II (CPSII) | Syrian Hamster | NH_4_Cl | 26 - 166 | N/A | [7] |

| Syrian Hamster | HCO_3_^- | 1400 | N/A | [7] | |

| Aspartate Transcarbamoylase (ATCase) | Aquifex aeolicus | Aspartate | 1100 | N/A | [8] |

| Aquifex aeolicus | Carbamoyl Phosphate | 1300 | N/A | [8] | |

| Dihydroorotase (DHOase) | Methanococcus jannaschii | N-carbamoyl-L-aspartate | N/A | N/A | [9] |

| Dihydroorotate Dehydrogenase (DHODH) | Saccharomyces cerevisiae | Dihydroorotate | N/A | N/A | [10] |

| Human | Dihydroorotate | 0 - 1000 | N/A | [11] | |

| Orotate Phosphoribosyltransferase (OPRT) | Plasmodium falciparum | PRPP | 9.3 ± 0.5 | 2994 | [5] |

| Escherichia coli | Orotate | 35 | N/A | [12] | |

| Escherichia coli | PRPP | 38 | N/A | [12] | |

| OMP Decarboxylase | Saccharomyces cerevisiae | OMP | N/A (k_cat_/K_m_ = 1.3 x 10^7 M^-1 s^-1) | N/A (k_cat_ = 20 s^-1) | |

| Methanothermobacter thermautotrophicus | OMP | N/A (k_cat/K_m_ = 2.4 x 10^6 M^-1 s^-1) | N/A (k_cat_ = 4 s^-1) | [13] |

Table 1: Kinetic Parameters of Key Enzymes in De Novo Pyrimidine Synthesis. N/A indicates data not available in the cited sources.

This protocol describes a spectrophotometric assay to determine the in vitro activity of human DHODH by measuring the reduction of an artificial electron acceptor, 2,6-dichloroindophenol (DCIP).[14][15]

Materials:

-

Recombinant human DHODH

-

Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.1% Triton X-100

-

Dihydroorotic acid (DHO) stock solution (e.g., 10 mM in DMSO)

-

Coenzyme Q10 (CoQ10) stock solution (e.g., 10 mM in DMSO)

-

2,6-dichloroindophenol (DCIP) stock solution (e.g., 2.5 mM in Assay Buffer)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 600-650 nm in kinetic mode

Procedure:

-

Prepare serial dilutions of the test inhibitor in DMSO.

-

In a 96-well plate, add 2 µL of the inhibitor dilutions or DMSO (for control) to the respective wells.

-

Add 178 µL of the DHODH enzyme solution in Assay Buffer to each well.

-

Incubate the plate at 25°C for 30 minutes to allow for inhibitor binding.

-

Prepare a reaction mix containing DHO, CoQ10, and DCIP in the Assay Buffer to achieve the desired final concentrations (e.g., 500 µM DHO, 100 µM CoQ10, and 200 µM DCIP in a 200 µL final reaction volume).

-

Initiate the reaction by adding 20 µL of the reaction mix to each well.

-

Immediately place the plate in the microplate reader and measure the decrease in absorbance at 600-650 nm over time (e.g., every 30 seconds for 10-20 minutes).

-

The rate of the reaction is determined from the linear portion of the absorbance vs. time plot.

The Pyrimidine Salvage Pathway

The salvage pathway is a less energy-intensive route that recycles pyrimidine bases (uracil, thymine) and nucleosides (uridine, cytidine, thymidine) derived from the breakdown of nucleic acids or from dietary sources.[3] This pathway is particularly important in cells with low de novo synthesis capacity or during specific phases of the cell cycle.

Key enzymes in this pathway include:

-

Uridine Phosphorylase: Converts uridine to uracil and ribose-1-phosphate.

-

Thymidine Phosphorylase: Converts thymidine to thymine and deoxyribose-1-phosphate.

-

Uridine-Cytidine Kinase: Phosphorylates uridine and cytidine to their respective monophosphates.

-

Thymidine Kinase (TK): Phosphorylates thymidine to thymidine monophosphate (TMP). There are two main isoenzymes, TK1 (cytosolic and cell-cycle dependent) and TK2 (mitochondrial and cell-cycle independent).[16]

| Enzyme | Organism | Substrate | K_m_ (µM) | K_i_ (µM) | Reference(s) |

| Thymidine Kinase 2 (TK2) | Human | dThd | N/A | N/A | [17] |

| Human | dCyd | N/A | N/A | [17] | |

| Human | AZT (inhibitor of dThd phosphorylation) | N/A | 3.0 | [18] |

Table 2: Kinetic Parameters of Key Enzymes in the Pyrimidine Salvage Pathway. N/A indicates data not available in the cited sources.

This protocol details a spectrophotometric assay for measuring the activity of uridine phosphorylase by monitoring the formation of uracil.[19]

Materials:

-

Recombinant human uridine phosphorylase (UPase)

-

Uridine (substrate)

-

Potassium Phosphate Buffer (e.g., 100 mM, pH 7.4)

-

UV-transparent 96-well plates

-

Spectrophotometer capable of reading absorbance at 290 nm

Procedure:

-

Prepare a stock solution of uridine in the assay buffer (e.g., 10 mM).

-

Prepare a stock solution of the UPase enzyme in the assay buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate.

-

In a 96-well plate, add 178 µL of assay buffer to each well.

-

Add 10 µL of the diluted UPase enzyme solution to the test wells. For negative control wells, add 10 µL of assay buffer.

-

Gently mix and pre-incubate the plate at 37°C for 10 minutes.

-

Initiate the reaction by adding 10 µL of the uridine substrate stock solution to all wells, for a total volume of 200 µL.

-

Immediately place the plate in a spectrophotometer pre-heated to 37°C.

-

Measure the increase in absorbance at 290 nm every 30 seconds for 15-30 minutes.

-

The rate of the reaction is calculated from the linear portion of the absorbance vs. time curve.

Regulation of Pyrimidine Biosynthesis by Signaling Pathways

The de novo pyrimidine biosynthesis pathway is tightly regulated to meet the cellular demand for nucleotides, particularly during cell proliferation. The activity of CPSII, the rate-limiting enzyme, is modulated by allosteric effectors and by phosphorylation through key signaling cascades, including the Mitogen-Activated Protein Kinase (MAPK) and Protein Kinase A (PKA) pathways.[1][17]

-

MAPK Pathway: Growth factor signaling activates the MAPK cascade, leading to the phosphorylation of CAD (the multifunctional protein containing CPSII, ATCase, and DHOase). This phosphorylation increases the sensitivity of CPSII to its allosteric activator PRPP and decreases its sensitivity to the inhibitor UTP, thereby upregulating pyrimidine synthesis to support cell growth.[1]

-

PKA Pathway: The PKA pathway, often activated by cAMP, can have an opposing effect. PKA-mediated phosphorylation of CAD can reduce its responsiveness to both PRPP and UTP, leading to a downregulation of the pathway.[17]

Chemical Synthesis of Pyrimidine Derivatives

In addition to the biological pathways, classical organic chemistry provides robust methods for the synthesis of pyrimidine and dihydropyrimidine scaffolds, which are prevalent in many pharmaceuticals.

The Biginelli Reaction

The Biginelli reaction is a one-pot, three-component condensation reaction between an aldehyde, a β-ketoester, and urea (or thiourea) to produce 3,4-dihydropyrimidin-2(1H)-ones or -thiones.[14] This reaction is typically catalyzed by an acid.

The yield of the Biginelli reaction is highly dependent on the reaction conditions, including the choice of catalyst, solvent, and temperature.

| Aldehyde | β-Ketoester | Urea/Thiourea | Catalyst | Solvent | Time (h) | Yield (%) | Reference(s) |

| Benzaldehyde | Ethyl acetoacetate | Urea | WSi/A-15 | Neat | 6 | 64 | [20] |

| 4-Chlorobenzaldehyde | Ethyl acetoacetate | Urea | WSi/A-15 | Neat | 5 | 85 | [20] |

| 4-Nitrobenzaldehyde | Ethyl acetoacetate | Urea | WSi/A-15 | Neat | 4 | 92 | [20] |

| Benzaldehyde | Methyl acetoacetate | Urea | WSi/A-15 | Neat | 6 | 78 | [20] |

| Benzaldehyde | Ethyl acetoacetate | Thiourea | Dicalcium Phosphate | Ethanol | 0.75 | 94 | [21] |

| 4-Methoxybenzaldehyde | Ethyl acetoacetate | Thiourea | Dicalcium Phosphate | Ethanol | 0.5 | 96 | [21] |

Table 3: Optimization of the Biginelli Reaction under Various Conditions.

This protocol describes a solvent-free synthesis of dihydropyrimidinones using a grinding method.[22]

Materials:

-

Aldehyde (1 mmol)

-

β-dicarbonyl compound (e.g., acetophenone) (1 mmol)

-

Urea (1.5 mmol)

-

Hydrated ferric nitrate (Fe(NO_3)_3·9H_2_O) (0.1 mmol)

-

Mortar and pestle

Procedure:

-

In a mortar, combine the aldehyde, β-dicarbonyl compound, urea, and hydrated ferric nitrate.

-

Gently grind the mixture using a pestle at room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, the solid product can be purified by recrystallization from a suitable solvent (e.g., ethanol).

The Hantzsch Pyrimidine (Dihydropyridine) Synthesis